molecular formula C13H13N3O4 B14940240 1-(3,5-Dimethylpyrazol-1-yl)-2-(2-nitrophenoxy)ethanone

1-(3,5-Dimethylpyrazol-1-yl)-2-(2-nitrophenoxy)ethanone

Cat. No.: B14940240
M. Wt: 275.26 g/mol
InChI Key: OKWGXYBGPKEMDC-UHFFFAOYSA-N
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Description

1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(2-NITROPHENOXY)-1-ETHANONE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(2-NITROPHENOXY)-1-ETHANONE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the nitrophenoxy group: This step involves the nucleophilic substitution reaction of a suitable phenol derivative with a nitro group in the presence of a base.

    Coupling of the two fragments: The final step involves the coupling of the pyrazole ring with the nitrophenoxy group through an appropriate linker, such as an ethanone moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(2-NITROPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The pyrazole ring can be oxidized to form pyrazole N-oxides using oxidizing agents like m-chloroperbenzoic acid.

    Substitution: The ethanone moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: m-Chloroperbenzoic acid (m-CPBA).

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products

    Reduction of the nitro group: 1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(2-AMINOPHENOXY)-1-ETHANONE.

    Oxidation of the pyrazole ring: 1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(2-NITROPHENOXY)-1-ETHANONE N-oxide.

Scientific Research Applications

1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(2-NITROPHENOXY)-1-ETHANONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(2-NITROPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes involved in disease processes.

    Receptor binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA interaction: The compound may interact with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(2-NITROPHENOXY)-1-ETHANONE can be compared with other similar compounds, such as:

    1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(2-AMINOPHENOXY)-1-ETHANONE: Similar structure but with an amino group instead of a nitro group.

    1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(2-HYDROXYPHENOXY)-1-ETHANONE: Similar structure but with a hydroxyl group instead of a nitro group.

The uniqueness of 1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(2-NITROPHENOXY)-1-ETHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-2-(2-nitrophenoxy)ethanone

InChI

InChI=1S/C13H13N3O4/c1-9-7-10(2)15(14-9)13(17)8-20-12-6-4-3-5-11(12)16(18)19/h3-7H,8H2,1-2H3

InChI Key

OKWGXYBGPKEMDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(=O)COC2=CC=CC=C2[N+](=O)[O-])C

solubility

8.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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